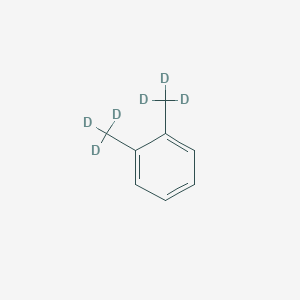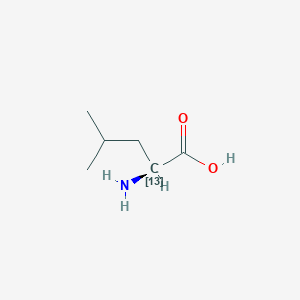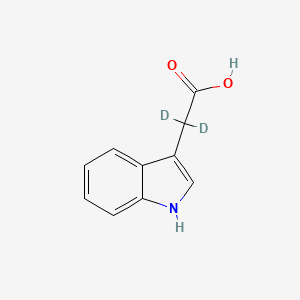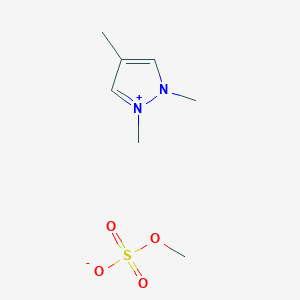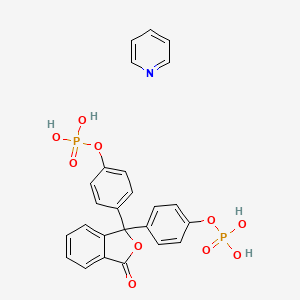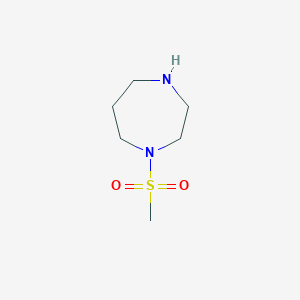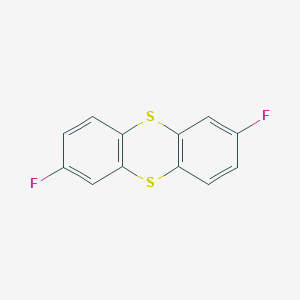
2,7-Difluorothianthrene
説明
2,7-Difluorothianthrene is a chemical substance with a decided structure . Its molecular formula is C12H6F2S2 and it has a molecular weight of 252.300 .
Synthesis Analysis
The synthesis of this compound involves aromatic nucleophilic substitution reactions . It has been prepared from this compound and dithiols, including 4,4′-thiobisbenzenethiol (TBBT), m-benzenedithiol (mBDT), or sodium sulfide nonahydrate .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H6F2S2 . This indicates that it contains 12 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 2 sulfur atoms.Chemical Reactions Analysis
This compound has been used in the preparation of highly refractive thianthrene-based poly(phenylene sulfide)s (TPPSs) and poly(phenylene thioether)s (PPTs) through aromatic nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 252.3 and a predicted boiling point of 340.9±42.0 °C . The density of this compound is not clearly mentioned in the search results.科学的研究の応用
Polymer Synthesis
2,7-Difluorothianthrene plays a crucial role in the synthesis of poly(aryl ether thianthrene)s through nucleophilic aromatic substitution. Its electron-withdrawing properties facilitate the displacement of fluoro atoms with phenoxides, making it suitable for polymer-forming reactions. These polymers exhibit high glass-transition temperatures and thermooxidative stability, with potential applications in high-temperature environments (Edson & Knauss, 2004).
Electron Transport Materials
Compounds derived from 2,7-substituted hexafluoroheterofluorenes, which include this compound, show promise as electron transport materials. Their low LUMO energy levels and photoluminescence properties make them suitable for use in materials with electron transport applications (Geramita et al., 2009).
Light-Emitting Diodes (LEDs)
The development of amorphous poly-2,7-fluorene networks, involving this compound, has led to the creation of materials with high glass transition temperatures and good photoluminescence properties. These materials are suitable for incorporation into multilayer light-emitting diodes, showing potential in the field of LED technology (Marsitzky et al., 2001).
High Refractive Index Polymers
This compound has been used in the development of high refractive index poly(phenylene thioether)s. These polymers exhibit high thermal stability, good transparency, and are promising candidates for optical applications due to their unique optical properties (Nakagawa et al., 2012).
Supramolecular Assembly
This compound derivatives have been synthesized and used to form supramolecular helical structures, indicating potential applications in the design of novel supramolecular systems and materials (Lee et al., 2014).
Thermoelectric Properties
2,7-Dipyridylfluorene derivatives, related to this compound, have been studied for their thermoelectric properties in single-molecule junctions. These studies provide insights into conductance and thermopower modulation in single-molecule junctions, which is vital for the development of molecular electronics (Yzambart et al., 2018).
特性
IUPAC Name |
2,7-difluorothianthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F2S2/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBNQJIXQSDKSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC3=C(S2)C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601189 | |
| Record name | 2,7-Difluorothianthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
782-22-9 | |
| Record name | 2,7-Difluorothianthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



